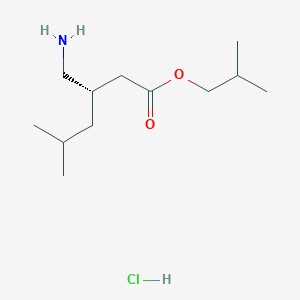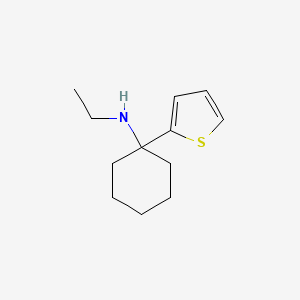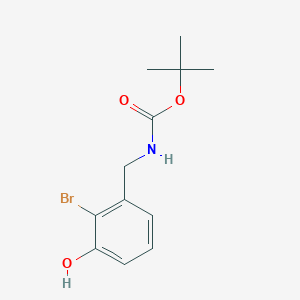
tert-Butyl 2-bromo-3-hydroxybenzylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-bromo-3-hydroxybenzylcarbamate: is an organic compound that features a tert-butyl group, a bromine atom, a hydroxyl group, and a benzylcarbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-3-hydroxybenzylcarbamate typically involves the reaction of 2-bromo-3-hydroxybenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 2-bromo-3-hydroxybenzylcarbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl group formed after oxidation, to yield alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) in solvents like dichloromethane or water.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
科学的研究の応用
Chemistry: tert-Butyl 2-bromo-3-hydroxybenzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving brominated and hydroxylated aromatic compounds.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of tert-Butyl 2-bromo-3-hydroxybenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
類似化合物との比較
tert-Butyl 3-hydroxybenzylcarbamate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
tert-Butyl 2-bromo-4-hydroxybenzylcarbamate: Similar structure but with the hydroxyl group in a different position, affecting its reactivity and binding properties.
tert-Butyl 2-chloro-3-hydroxybenzylcarbamate:
Uniqueness: tert-Butyl 2-bromo-3-hydroxybenzylcarbamate is unique due to the presence of both a bromine atom and a hydroxyl group on the benzylcarbamate moiety. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.
特性
分子式 |
C12H16BrNO3 |
|---|---|
分子量 |
302.16 g/mol |
IUPAC名 |
tert-butyl N-[(2-bromo-3-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(16)14-7-8-5-4-6-9(15)10(8)13/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChIキー |
HPQMIOWUYWLOFR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


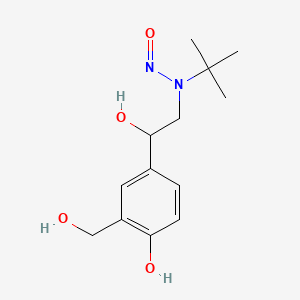
![Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13451204.png)
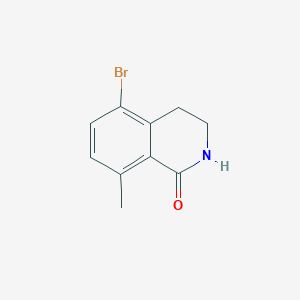
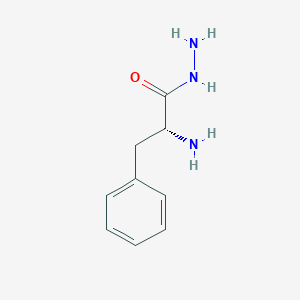
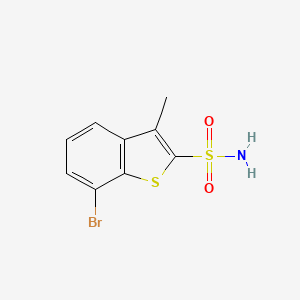
![N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide](/img/structure/B13451218.png)
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B13451221.png)
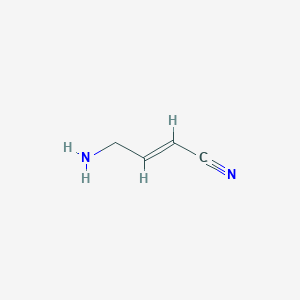


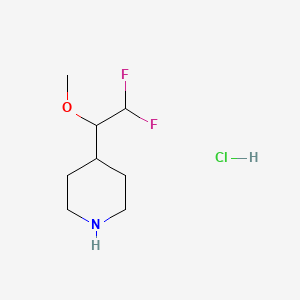
![Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13451248.png)
